7-(4-Methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
7-(4-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a thieno[3,2-b]pyridine core, which is fused with a carboxylic acid group, a methoxyphenyl group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
7-(4-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridines and heterocyclic compounds with similar structures, such as:
- Tipepidine
- Tiquizium Bromide
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine
Uniqueness
What sets 7-(4-METHOXYPHENYL)-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID apart is its unique combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C21H17NO4S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C21H17NO4S/c1-26-14-9-7-12(8-10-14)15-11-16(23)22-18-17(13-5-3-2-4-6-13)20(21(24)25)27-19(15)18/h2-10,15H,11H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
JYPUVNRTPNIZPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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